Naloxol 3-beta-D-Glucuronide

Description

Chemical Nomenclature and Identification Parameters

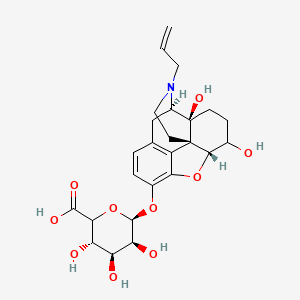

Naloxol 3-beta-D-Glucuronide is systematically identified through multiple chemical nomenclature systems and database entries. The compound bears the PubChem Compound Identifier (CID) 46782426, establishing its unique position within chemical databases. The molecular formula C25H31NO10 distinguishes this metabolite from closely related compounds in the naloxone family, with a molecular weight of 505.5 grams per mole.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the comprehensive systematic name: (3S,4S,5S,6S)-6-[[(4R,4As,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. This detailed nomenclature reflects the complex stereochemical configuration and functional group positioning within the molecule.

Alternative nomenclature includes the simplified designation "this compound" as referenced in analytical chemistry applications. Commercial preparations often utilize the specification "this compound (1.0mg/ml in Acetonitrile)" for standardized analytical solutions. The compound creation date in chemical databases traces back to July 26, 2010, with the most recent modification recorded on May 24, 2025.

Historical Context of Glucuronide Metabolite Research

The study of glucuronide metabolites represents a fundamental advancement in understanding xenobiotic metabolism and detoxification processes. Glucuronidation research emerged as a critical field following the discovery of UDP-glucuronic acid as a cosubstrate nearly 50 years ago, establishing the foundation for comprehending this classic detoxification process. This metabolic pathway leads to the formation of water-soluble metabolites originating from normal dietary processes, cellular catabolism, or exposure to drugs and xenobiotics.

The UDP-glucuronosyltransferases (UGTs) superfamily, comprising 15 human enzymes, catalyzes the glucuronidation of small lipophilic agents within the endoplasmic reticulum. Characterization of individual gene products through complementary DNA expression experiments has identified over 350 individual compounds serving as substrates for this superfamily of proteins. This extensive research has contributed significantly to understanding the contribution of glucuronidation toward epithelial first-pass metabolism.

The development of sophisticated RNA detection techniques has enabled researchers to elucidate patterns of gene expression within the UGT superfamily in human liver and extrahepatic tissues of the gastrointestinal tract. These advances have been instrumental in understanding tissue-specific metabolism and the role of glucuronidation in various disease states. The historical progression of glucuronide research has established the theoretical framework necessary for understanding compounds like this compound within the broader context of phase II metabolism.

Research into steroid glucuronides has provided additional insights into the metabolic pathways relevant to understanding opioid-related glucuronide formation. Studies examining androstanediol glucuronide formation in men have demonstrated the complex relationship between precursor steroids and their glucuronide metabolites, showing that these compounds are formed in different metabolic pools. The conversion ratios and specific activities of unconjugated steroids versus their glucuronide metabolites reveal the intricate nature of glucuronidation processes.

Structural Relationship to Naloxone and Naloxol

This compound maintains distinct structural relationships with both its parent compound naloxol and the related opioid antagonist naloxone. Naloxol itself possesses the molecular formula C19H23NO4 with a molecular weight of 329.4 grams per mole. The IUPAC nomenclature for naloxol is (4R,4aS,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol.

The structural transformation from naloxol to its glucuronide conjugate involves the addition of glucuronic acid at the 3-position, resulting in the formation of a beta-D-glucopyranosiduronic acid linkage. This conjugation increases the molecular complexity from C19H23NO4 to C25H31NO10, representing the addition of C6H8O6 corresponding to the glucuronic acid moiety. The molecular weight increases from 329.4 to 505.5 grams per mole, reflecting this structural modification.

Naloxone, bearing the molecular formula C19H21NO4 and molecular weight of 327.4 grams per mole, differs from naloxol by the presence of a ketone group at position 6 rather than the reduced alcohol functionality found in naloxol. The IUPAC name for naloxone is (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one. This structural difference results in distinct metabolic pathways and glucuronide formation patterns.

The glucuronide metabolite of naloxone, Naloxone 3-beta-D-Glucuronide, possesses the molecular formula C25H29NO10 with a molecular weight of 503.5 grams per mole. The comparison between naloxol and naloxone glucuronides reveals the impact of the ketone versus alcohol functionality on the overall molecular structure while maintaining the same glucuronidation position and stereochemistry.

Position of this compound in Metabolite Classification Systems

Within established metabolite classification systems, this compound occupies a specific position as a phase II metabolite derived from morphinan-based compounds. The Human Metabolome Database classification system categorizes related compounds like Naloxone-3-glucuronide as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety. This classification encompasses compounds where sugar units, including D-glucose derivatives like glucuronic acid, are conjugated to phenolic structures found in various pharmaceutical compounds.

The compound represents a significant example of xenobiotic metabolism, as it is not a naturally occurring metabolite and is only found in individuals exposed to naloxol or its derivatives. This positions this compound within the human exposome, defined as the collection of all exposures of an individual in a lifetime and their relationship to health outcomes. The exposome concept encompasses exposures beginning before birth and includes various environmental and occupational sources.

From a pharmacokinetic perspective, this compound functions as a detoxification product, representing the body's mechanism for enhancing the water solubility of lipophilic compounds to promote their elimination. The glucuronidation process catalyzed by UDP-glucuronosyltransferases increases the hydrophilicity of the parent compound, facilitating renal excretion and reducing the biological half-life of the active pharmaceutical ingredient.

Properties

Molecular Formula |

C25H31NO10 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

(3S,4S,5S,6S)-6-[[(4R,4aS,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H31NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,12,14,16-18,20-21,23,27-30,33H,1,5-10H2,(H,31,32)/t12?,14-,16+,17+,18+,20?,21+,23-,24+,25-/m1/s1 |

InChI Key |

OZQAAEZUQYITNF-WCGJYXGZSA-N |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@H]([C@H]([C@@H](C(O6)C(=O)O)O)O)O)O4)O)O |

Canonical SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Naloxol 3-beta-D-Glucuronide exhibits unique pharmacological properties that make it a subject of interest in opioid-related research:

- Opioid Receptor Antagonism : As a metabolite of naloxone, this compound acts as an antagonist at the μ-opioid receptor. This property is crucial for reversing opioid effects, particularly in cases of overdose or opioid-induced constipation (OIC) .

- Bioavailability and Metabolism : The compound undergoes extensive first-pass metabolism, resulting in low systemic bioavailability when administered orally. However, its glucuronidation enhances its solubility and potential efficacy in specific formulations .

Opioid-Induced Constipation (OIC)

This compound has been investigated as a treatment for OIC, a common side effect of opioid therapy. In clinical trials, sustained-release formulations containing naloxone have demonstrated efficacy in alleviating constipation without precipitating withdrawal symptoms:

- Clinical Study Findings : A Phase II study evaluated a sustained-release naloxone capsule in patients with OIC. Results indicated significant improvements in bowel function without increasing pain levels or inducing withdrawal .

Pain Management

The combination of prolonged-release formulations of oxycodone and naloxone (OXN) has shown promise in pain management while mitigating adverse gastrointestinal effects:

- Efficacy Comparisons : Studies indicate that OXN provides effective analgesia with improved bowel function compared to oxycodone alone. This combination allows for higher doses of opioids while minimizing the risk of OIC .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

| Parameter | Value |

|---|---|

| Half-life (t½) | Variable; influenced by formulation |

| Cmax | Dependent on the route of administration |

| AUC (Area Under Curve) | Significantly altered by food intake and formulation type |

Research indicates that food can enhance the bioavailability of naloxone and its glucuronides, suggesting that administration conditions should be considered in clinical settings .

Bioequivalence Studies

Bioequivalence studies have been conducted to compare different formulations of naloxone and its glucuronides:

- A study comparing various formulations demonstrated that bioequivalence was achieved concerning AUC and Cmax parameters, indicating consistent absorption profiles across formulations .

Clinical Efficacy Trials

Clinical trials assessing the efficacy of naloxol in treating OIC have provided valuable insights:

Comparison with Similar Compounds

Opioid Metabolites

Morphine-6-beta-D-Glucuronide

- Structure : Glucuronidation at the 6-position of morphine.

- Activity : Exhibits 90-650x greater analgesic potency than morphine when administered centrally (intrathecally or i.c.v.), acting via mu-opioid receptors. Unlike naloxone’s antagonist effects, this metabolite is an agonist .

- Metabolism : Formed via hepatic UGT2B7-mediated glucuronidation. Cross-tolerance with morphine suggests shared receptor mechanisms .

Key Difference : While both are opioid glucuronides, this compound antagonizes opioid effects, whereas Morphine-6-beta-D-Glucuronide enhances analgesia.

Steroid Glucuronides

Beta-Estradiol 3-beta-D-Glucuronide

3-alpha-Diol Glucuronide

- Role : A marker of peripheral androgen action in idiopathic hirsutism, derived from dihydrotestosterone (DHT) metabolism. Elevated levels correlate with androgen receptor activity in skin .

Key Difference : Steroid glucuronides primarily serve as biomarkers or hormone regulators, contrasting with this compound’s role in drug detoxification.

Anti-Inflammatory and Therapeutic Glucuronides

Myricetin-3-O-beta-D-Glucuronide

Ceramide-beta-D-Glucuronide

- Design : Colon-targeted delivery of ceramide, a sphingolipid that suppresses aberrant crypt foci (precancerous lesions) via beta-glucuronidase hydrolysis in the colon .

- Efficacy : Reduces colonic cell proliferation by 75% in murine models, demonstrating site-specific metabolic activation .

Key Difference : These glucuronides are engineered for therapeutic delivery, whereas this compound is a detoxification product.

Chloramphenicol 3-O-beta-D-Glucuronide

- Application : Metabolite of the antibiotic chloramphenicol, used in pharmacokinetic and stability studies .

Structural and Functional Comparison Table

Key Research Findings

- Therapeutic Design : Colon-specific glucuronides (e.g., Ceramide-beta-D-glucuronide) leverage localized hydrolysis, unlike systemic opioid metabolites .

- Potency Differences : Morphine-6-beta-D-glucuronide’s 650x higher spinal analgesic potency vs. morphine underscores position-specific glucuronidation effects .

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis of glucuronides, including Naloxol 3-beta-D-Glucuronide, typically involves glycosylation reactions where a glucuronic acid derivative is conjugated to the aglycone (naloxol) molecule. The most common approach is based on the Koenigs–Knorr method or variants thereof, which use activated glucuronic acid derivatives.

Key Steps in Chemical Synthesis:

- Activation of Glucuronic Acid: Glucuronic acid is converted into an activated form such as acetobromo-α-D-glucuronic acid methyl ester, which serves as the glucuronyl donor.

- Protective Groups: Protective groups like silyl or acetyl groups are used to mask reactive hydroxyl groups on the glucuronic acid to prevent side reactions during glycosylation.

- Glycosylation Reaction: The activated glucuronic acid derivative is reacted with naloxol under controlled conditions (e.g., in quinoline solvent with silver carbonate as a catalyst and molecular sieves to remove moisture) to form the glucuronide conjugate.

- Deprotection: After glycosylation, protective groups are removed using mild alkaline hydrolysis (e.g., KOH in THF/H2O) to yield the free glucuronide.

Example from Related Research:

- Schmidt et al. demonstrated that glucuronides require high activation energy for glycosylation compared to other sugars, highlighting the difficulty of this synthesis.

- A typical reaction involves acetobromo-α-D-glucuronic acid methyl ester with naloxol derivatives in quinoline at 0 °C to ambient temperature overnight, followed by purification via flash chromatography.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Activation | Acetobromo-α-D-glucuronic acid methyl ester | Prepare glucuronyl donor |

| Protective Grouping | Silyl or acetyl groups | Protect hydroxyl groups |

| Glycosylation | Naloxol, Ag2CO3, quinoline, molecular sieves | Conjugate glucuronic acid to naloxol |

| Deprotection | KOH in THF/H2O, room temperature | Remove protective groups |

| Purification | Flash chromatography | Isolate pure glucuronide |

Enzyme-Assisted Synthesis Methods

Enzymatic synthesis utilizes liver microsomal enzymes or recombinant β-glucuronidase systems to catalyze the conjugation of glucuronic acid to naloxol. This method mimics the biological glucuronidation process and offers regio- and stereoselectivity that chemical methods may lack.

- Enzyme Source: Liver S9 fractions or recombinant β-glucuronidase enzymes are used.

- Co-factors: Uridine 5′-diphosphoglucuronic acid (UDPGA) serves as the glucuronic acid donor, and NADPH supports enzymatic activity.

- Incubation Conditions: Reactions are carried out in phosphate buffer at physiological pH (~7.1–7.5) and temperature (~37 °C) with gentle shaking.

- Reaction Time: Incubations typically last several hours (e.g., 5 hours to overnight) to ensure sufficient glucuronidation.

- Termination and Purification: The reaction is stopped by adding methanol, followed by organic phase removal and solid-phase extraction for purification.

- Dog liver S9 fractions with UDPGA and NADPH have been used to synthesize norbuprenorphine-3-β-D-glucuronide, a structurally related glucuronide, indicating the applicability of this method to naloxol glucuronides.

- Recombinant β-glucuronidase enzymes have been used to hydrolyze glucuronides in biological samples, suggesting their utility in reverse reactions and potentially in synthetic pathways.

- Incubation with cofactors at 37.5°C for 5 hours, followed by methanol quenching and solid-phase extraction, yields glucuronide conjugates suitable for further analysis.

| Parameter | Description |

|---|---|

| Enzyme Source | Liver S9 fraction or recombinant β-glucuronidase |

| Glucuronic Acid Donor | UDPGA (uridine 5′-diphosphoglucuronic acid) |

| Co-factors | NADPH, MgCl2, saccharic acid lactone |

| Buffer | Potassium phosphate buffer, pH ~7.1–7.5 |

| Temperature | 37–37.5 °C |

| Incubation Time | 5 hours to overnight |

| Purification | Methanol quenching, solid-phase extraction |

Comparative Summary of Preparation Methods

| Aspect | Chemical Synthesis | Enzyme-Assisted Synthesis |

|---|---|---|

| Reaction Type | Glycosylation with activated glucuronic acid | Enzymatic conjugation via liver enzymes |

| Selectivity | Requires protective groups, moderate regioselectivity | High regio- and stereoselectivity |

| Reaction Conditions | Anhydrous solvents, catalysts, low to ambient temperature | Aqueous buffer, physiological temperature |

| Time | Hours to overnight | Several hours to overnight |

| Purification | Chromatography | Solid-phase extraction |

| Scalability | Moderate, complex purification | Potentially scalable with enzyme sources |

| Challenges | Difficult activation of glucuronic acid, side reactions | Enzyme availability and cost |

Q & A

Q. Table 1: Key Structural Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C25H29NO10 | |

| CAS Number | 24326-39-4 | |

| Exact Mass | 503.1791 g/mol |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing or solubilizing to avoid inhalation of aerosols .

- Waste Disposal: Classify as biological/chemical waste; collaborate with certified disposal services to prevent environmental contamination .

- Storage: Store at -20°C in airtight containers to prevent hydrolysis or degradation .

Intermediate: How can researchers quantify this compound in biological matrices?

Answer:

Quantification in plasma or urine typically involves:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ion transitions (e.g., m/z 504→308 for the glucuronide moiety) with deuterated internal standards (e.g., Naloxone-D5-glucuronide) to correct for matrix effects .

- Sample Preparation: Protein precipitation with acetonitrile (1:4 v/v) improves recovery rates .

Q. Table 2: Method Validation Parameters

| Parameter | Target Value | Rationale |

|---|---|---|

| Linearity Range | 1–500 ng/mL | Covers physiological concentrations |

| Precision (CV%) | ≤15% | FDA bioanalytical guidelines |

| Stability (72h) | ±10% deviation | Validates storage conditions |

Advanced: What is the role of this compound in opioid receptor interaction studies?

Answer:

- Receptor Binding Assays: this compound retains affinity for μ- and δ-opioid receptors, comparable to its parent compound, naloxone. Use competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-DAMGO for μ-receptors) to quantify IC50 values .

- Functional Studies: Measure cAMP inhibition in HEK-293 cells expressing opioid receptors to assess inverse agonism .

Advanced: What challenges arise in ensuring the stability of this compound during long-term studies?

Answer:

- Hydrolysis Risk: The β-glucuronide bond is susceptible to enzymatic or acidic hydrolysis. Use stabilizers like sodium fluoride (1% w/v) in biological samples to inhibit glucuronidase activity .

- Photodegradation: Store solutions in amber vials at -80°C for extended stability (>2 years) .

Advanced: How should researchers address discrepancies in reported pharmacokinetic data for this compound?

Answer:

- Methodological Variability: Cross-validate assays using harmonized protocols (e.g., ISTAH guidelines) to reconcile differences in clearance rates .

- Species-Specific Metabolism: Compare rodent vs. human hepatocyte models to identify interspecies variations in glucuronidation efficiency .

- Data Normalization: Use molar ratios of this compound to naloxone to account for interstudy variability in dose administration .

Advanced: What strategies improve the synthesis yield of this compound for in vivo studies?

Answer:

- Enzymatic Glucuronidation: Optimize UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) in recombinant enzyme systems to enhance regioselectivity .

- Purification: Use reverse-phase chromatography (C18 columns) with gradient elution (10–90% acetonitrile/0.1% formic acid) to isolate high-purity fractions (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.